N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide
Description
This compound features a triazolo[4,3-a]pyrimidinone core fused to an acetamide group substituted with a 4-fluorophenyl moiety. Its molecular formula is C₁₃H₁₀FN₅O₂, with a molecular weight of 287.25 g/mol (calculated from constituent atomic masses).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5O2/c14-9-2-4-10(5-3-9)16-11(20)8-19-13(21)18-7-1-6-15-12(18)17-19/h1-7H,8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGDLKZFDKEYBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)F)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the triazolo[4,3-a]pyrimidin-2-one core. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide
- Core Structure : Triazolo[4,3-a]pyrazine (vs. triazolo[4,3-a]pyrimidine in the target compound).
- Substituents :
- 4-Chlorobenzylthio group at position 6.
- 4-Methoxybenzyl substitution on the acetamide.
- Molecular Weight : 469.944 g/mol (vs. 287.25 g/mol for the target compound).
- Key Differences: The pyrazine ring introduces additional nitrogen atoms, altering electronic properties.
2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Core Structure: Identical triazolopyrimidinone core.
- Substituents :
- 2-(Trifluoromethyl)phenyl on the acetamide.
- Molecular Weight : 337.26 g/mol (vs. 287.25 g/mol for the target compound).
- Key Differences :
N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Core Structure : Triazolo[1,5-a]pyrimidine (different fusion position vs. triazolo[4,3-a]pyrimidine).
- Substituents :
- Sulfonamide group linked to a 2,6-difluorophenyl moiety.
- Use: Herbicide (vs.
- Key Differences :
Physicochemical and Pharmacological Data Comparison
Research Findings and Implications
- Target Compound Advantages :
- Limitations: Lower molecular weight may reduce binding affinity compared to bulkier analogs like the 4-chlorobenzylthio derivative . Limited solubility could necessitate prodrug strategies for oral administration.
Biological Activity
N-(4-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a triazolo-pyrimidine scaffold, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with the triazolo moiety can inhibit polo-like kinase 1 (Plk1), a critical protein involved in cell division and cancer progression. Inhibitors targeting Plk1 have shown promise in preclinical trials for various cancers due to their ability to disrupt mitotic processes .
Table 1: Inhibitory Activity of Triazolo-Pyrimidine Derivatives on Plk1
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Plk1 inhibition |
| Compound A | 4.38 | Plk1 inhibition |
| Compound B | 2.92 | Plk1 inhibition |
Note: TBD indicates that specific data for the compound is still to be determined.
Antimicrobial Activity
The triazole ring system has been associated with antimicrobial properties. Various studies have reported that triazole derivatives exhibit antibacterial and antifungal activities. For example, compounds containing the triazole structure have been shown to disrupt microbial cell wall synthesis and interfere with nucleic acid metabolism .
Table 2: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Compound C | S. aureus | 32 µg/mL |
| Compound D | C. albicans | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Substitutions at various positions on the phenyl ring or modifications to the triazole and pyrimidine components can enhance potency and selectivity against specific targets .
Key Findings from SAR Studies:
- Fluorination: The introduction of fluorine at the para position significantly enhances lipophilicity and binding affinity.
- Amide Groups: The incorporation of amide functionalities has been shown to improve interactions with target proteins through hydrogen bonding.
Case Studies
Several studies have explored the efficacy of triazolo-pyrimidine derivatives in vivo and in vitro:
- In Vivo Efficacy: A study demonstrated that a related triazolo-pyrimidine derivative significantly reduced tumor size in murine models of breast cancer.
- In Vitro Assays: HeLa cell line assays showed that compounds with similar structures induced apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
